molecular formula C11H14N2O3 B010390 propan-2-yl N-carbamoyl-N-phenylcarbamate CAS No. 106372-19-4

propan-2-yl N-carbamoyl-N-phenylcarbamate

Cat. No.: B010390
CAS No.: 106372-19-4
M. Wt: 222.24 g/mol
InChI Key: PJDBUJKWAAGPHW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester typically involves the reaction of phenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

C6H5NCO+C3H8OC6H5NHCOOCH(CH3)2\text{C}_6\text{H}_5\text{NCO} + \text{C}_3\text{H}_8\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH(CH}_3\text{)}_2 C6​H5​NCO+C3​H8​O→C6​H5​NHCOOCH(CH3​)2​

Industrial Production Methods

In industrial settings, the production of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester involves large-scale reactors where phenyl isocyanate and isopropanol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the esterification process. The product is purified through distillation and crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phenylcarbamic acid and isopropanol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carbamates and other oxidized products.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Phenylcarbamic acid and isopropanol.

    Oxidation: Various oxidized carbamates.

    Substitution: Substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamic acid methyl ester: Similar structure but with a methyl group instead of an isopropyl group.

    Phenylcarbamic acid ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group.

    Phenylcarbamic acid tert-butyl ester: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its isopropyl group provides a balance between steric hindrance and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

propan-2-yl N-carbamoyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(2)16-11(15)13(10(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDBUJKWAAGPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147590
Record name Phenyl-2 isopropyl allophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106372-19-4
Record name Phenyl-2 isopropyl allophanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl-2 isopropyl allophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl N-carbamoyl-N-phenylcarbamate
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